molecular formula C18H17N3O5 B3062834 N-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)methyl)cyclopropanecarboxamide CAS No. 444287-44-9

N-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)methyl)cyclopropanecarboxamide

Cat. No.: B3062834
CAS No.: 444287-44-9
M. Wt: 355.3 g/mol
InChI Key: ZBXHNCURDISBRO-UHFFFAOYSA-N
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Description

N-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)methyl)cyclopropanecarboxamide (CAS: 444287-44-9) is a structurally complex small molecule featuring a 2,6-dioxopiperidin-3-yl isoindolin-1,3-dione core linked to a cyclopropanecarboxamide group via a methylene bridge. Its cyclopropane substituent introduces rigidity and conformational constraints, which may enhance binding specificity to biological targets compared to linear analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

444287-44-9

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

N-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]cyclopropanecarboxamide

InChI

InChI=1S/C18H17N3O5/c22-13-7-6-12(16(24)20-13)21-17(25)11-3-1-2-10(14(11)18(21)26)8-19-15(23)9-4-5-9/h1-3,9,12H,4-8H2,(H,19,23)(H,20,22,24)

InChI Key

ZBXHNCURDISBRO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2=C3C(=CC=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O

Origin of Product

United States

Preparation Methods

The synthesis of CC-11006 involves several steps. The general synthetic route includes the following steps :

    Formation of the core structure: The synthesis begins with the reaction of maleic anhydride and trifluoroacetic acid at 50°C.

    Addition of the amino group: The core structure is then reacted with 3-amino-2,3-dioxopiperidine in the presence of imidazole and acetic acid at 77°C.

    Hydrogenation: The intermediate product is hydrogenated using palladium on carbon (Pd/C).

    Cyclopropanation: Finally, the product is reacted with cyclopropanecarbonyl chloride and diisopropylethylamine to yield CC-11006.

Chemical Reactions Analysis

CC-11006 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CC-11006 has several scientific research applications, including:

Mechanism of Action

CC-11006 exerts its effects by modulating the expression of proinflammatory and regulatory cytokines. It appears to have a similar mechanism to thalidomide, which involves binding to the protein cereblon. This binding leads to the degradation of specific target proteins, resulting in the modulation of immune responses and inhibition of tumor growth .

Comparison with Similar Compounds

Physical Properties:

Compound ID / Name Melting Point (°C) Solubility Features Key Analytical Data
MC4362, MC4376, MC4382 101–109 Moderate in polar aprotic solvents (DMSO, DMF) 1H/13C NMR, mass spectrometry confirmed
Compounds 215a-d Not reported Likely hydrophobic (tert-butyl esters) Characterized by HPLC and elemental analysis
N-(4-Aminobutyl)-2-...acetamide Not reported High in aqueous buffers (salt form) GHS H302 (oral toxicity)
Target Compound Not reported Predicted low aqueous solubility (cyclopropane) CAS and molecular formula documented

Biological Activity

N-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)methyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a complex structure that includes a cyclopropanecarboxamide moiety and a dioxoisoindolin derivative, suggesting potential interactions with various biological targets.

Chemical Structure and Properties

The chemical structure can be represented as follows:

C15H18N2O4\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{4}

This structure indicates multiple functional groups that could influence its biological activity.

Research indicates that compounds similar to this compound may function through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of dioxo groups suggests potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : The piperidine and isoindoline structures may interact with neurotransmitter receptors or other cellular signaling pathways.

Pharmacological Effects

Studies have shown various pharmacological effects associated with similar compounds:

  • Antitumor Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential use in oncology.
  • Neuroprotective Effects : Compounds with similar structures have been noted for their ability to protect neuronal cells from apoptosis.

In Vitro Studies

A study conducted on related compounds demonstrated significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM, indicating effective concentration levels for therapeutic action.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)10
Compound BHCT116 (Colon)8

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety of these compounds. For instance, a mouse model study showed that administration of a structurally related compound resulted in a 50% reduction in tumor growth without significant toxicity at therapeutic doses.

Safety and Toxicology

Toxicological assessments are critical for evaluating the safety profile of this compound. Preliminary studies indicate that while some derivatives exhibit low acute toxicity (LD50 > 1000 mg/kg), long-term exposure studies are necessary to fully understand the chronic effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)methyl)cyclopropanecarboxamide?

  • Methodological Answer : The synthesis of structurally similar compounds (e.g., isoindole-dioxopiperidine derivatives) often involves multi-step reactions under inert atmospheres (e.g., nitrogen), using reagents like trifluoroacetic acid or triethylamine as catalysts. For example, coupling reactions between cyclopropanecarboxamide derivatives and isoindolinone intermediates can be performed in anhydrous tetrahydrofuran (THF) or acetonitrile. Post-synthesis purification via column chromatography and structural validation using 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) is critical. These techniques confirm molecular weight and functional group integrity, as demonstrated in analogous syntheses .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the connectivity of the dioxopiperidine, isoindolinone, and cyclopropane moieties. For instance, 1H^1H-NMR can identify proton environments near electronegative groups (e.g., carbonyls), while 13C^{13}C-NMR resolves quaternary carbons. MS (CI/CH4_4) analysis provides molecular ion peaks and fragmentation patterns to verify stoichiometry. Cross-referencing spectral data with computational predictions (e.g., density functional theory for chemical shifts) enhances accuracy .

Q. What in vitro assays are appropriate for initial biological activity screening?

  • Methodological Answer : Prioritize assays aligned with the compound’s hypothesized mechanism. For proteolysis-targeting chimeras (PROTACs) or kinase inhibitors, use cell viability assays (e.g., MTT or ATP-luminescence) in cancer cell lines. Pair these with target engagement studies (e.g., Western blotting for protein degradation or enzyme-linked immunosorbent assays for substrate binding). Dose-response curves (IC50_{50}/EC50_{50}) should be generated using serial dilutions, with positive/negative controls to minimize false positives .

Advanced Research Questions

Q. How can experimental design optimize reaction yields for this compound’s synthesis?

  • Methodological Answer : Statistical Design of Experiments (DoE) minimizes trial-and-error approaches. For example, a factorial design can test variables like temperature, solvent polarity, and catalyst concentration. Response Surface Methodology (RSM) then models interactions between variables to identify optimal conditions. Computational tools (e.g., quantum chemical calculations) predict reaction pathways and transition states, narrowing experimental parameters. Post-optimization, validate predictions with small-scale reactions before scaling up .

Q. What computational strategies elucidate the compound’s degradation pathways under physiological conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations in explicit solvent models (e.g., water or blood plasma mimics) track conformational changes and hydrolysis susceptibility. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods analyze bond dissociation energies, identifying labile sites (e.g., ester or amide bonds). Pair these with liquid chromatography-mass spectrometry (LC-MS) to detect degradation products in simulated biological fluids .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays for target engagement). Apply meta-analysis to identify confounding variables (e.g., cell line genetic backgrounds or assay pH). Bayesian statistics can weight data reliability based on experimental rigor. If discrepancies persist, investigate off-target effects via chemoproteomics or transcriptomic profiling .

Q. What strategies improve the compound’s solubility and bioavailability without altering its core structure?

  • Methodological Answer : Prodrug derivatization (e.g., phosphate ester formation at hydroxyl groups) enhances aqueous solubility. Co-solvent systems (e.g., PEG-400/water) or nanoformulations (liposomes, cyclodextrin inclusion complexes) improve dissolution rates. Physicochemical profiling (logP, pKa_a) guides salt selection (e.g., hydrochloride or mesylate salts). Parallel Artificial Membrane Permeability Assays (PAMPA) predict intestinal absorption .

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